Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- typically involves the reaction of piperazine derivatives with phenoxymethyl phenylpropyl intermediates. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-phenyl-
- Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)-
Uniqueness
Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of aromatic rings, tertiary amines, and ether functionalities sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
102453-46-3 |
---|---|
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-methyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
InChI |
InChI=1S/C21H28N2O/c1-22-14-16-23(17-15-22)13-5-6-19-9-11-20(12-10-19)18-24-21-7-3-2-4-8-21/h2-4,7-12H,5-6,13-18H2,1H3 |
InChI-Schlüssel |
YLDGHTMHNDCRGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.